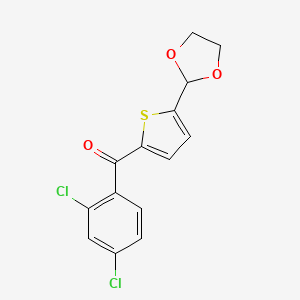

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Description

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a thiophene-based organic compound characterized by a benzoyl group substituted with two chlorine atoms at the 2- and 4-positions and a 1,3-dioxolane ring at the 5-position of the thiophene backbone. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry and agrochemical research .

Properties

IUPAC Name |

(2,4-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSKSVOJWYUVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641968 | |

| Record name | (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-88-6 | |

| Record name | (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced via Friedel-Crafts acylation using 2,4-dichlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a condensation reaction between a suitable diol and the thiophene ring under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The dichlorobenzoyl group can be reduced to form the corresponding alcohol or amine.

Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The dichloro substituents in the target compound increase electrophilicity at the benzoyl carbonyl, enhancing reactivity in nucleophilic substitutions compared to methyl or ethoxy analogs .

- Solubility : Ethoxy and methyl groups improve solubility in organic solvents, whereas chloro groups favor pesticidal applications due to their bioactivity .

Comparison with Non-Dioxolane Thiophene Derivatives

Compounds lacking the 1,3-dioxolane ring but retaining benzoyl substituents demonstrate divergent properties:

Key Differences :

- The 1,3-dioxolane ring in the target compound stabilizes the thiophene backbone and may modulate metabolic stability in vivo, a feature absent in simpler thiophene derivatives .

- Thiazolidinone derivatives (e.g., compound 5 in ) prioritize heterocyclic diversity for biological activity, whereas benzoyl-thiophenes focus on electronic modulation .

Research and Industrial Relevance

- Agrochemical Potential: The dichlorobenzoyl moiety aligns with structural motifs in herbicides like pyrazoxyfen () and fungicides like propiconazole (), suggesting pesticidal utility .

- Synthetic Flexibility : The compound’s modular structure allows for derivatization, as seen in analogs with methyl, t-butyl, and ethoxy groups .

- Commercial Availability : Supplied by BOC Sciences and CymitQuimica, it is accessible for further research but lacks detailed toxicity or efficacy data .

Biological Activity

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic compound characterized by its unique molecular structure, which includes a thiophene ring and a dioxolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C14H10Cl2O3S

- Molecular Weight : 329.2 g/mol

- CAS Number : 898778-88-6

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact mechanism remains the subject of ongoing research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown effectiveness against various pathogenic fungi, particularly filamentous fungi such as Aspergillus fumigatus and Scedosporium apiospermum .

- The presence of chlorine substituents is noted to enhance antifungal activity, suggesting a structure-activity relationship that merits further exploration.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- Cytotoxicity assays against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines indicated that it may exhibit meaningful cytotoxic effects .

- Molecular docking studies suggest that it could interact with dihydrofolate reductase (DHFR), a crucial enzyme in cancer cell proliferation .

Study 1: Antifungal Efficacy

In a study assessing the antifungal properties of polyazole derivatives derived from related compounds, it was found that certain derivatives showed comparable efficacy to established antifungal agents like ketoconazole . This highlights the potential of thiophene derivatives in developing new antifungal therapies.

Study 2: Anticancer Potential

A series of synthesized compounds based on similar structures were evaluated for their cytotoxic effects. The results demonstrated that several derivatives exhibited significant activity against cancer cell lines, suggesting that modifications to the thiophene structure could yield potent anticancer agents .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.